Indole-d7

Metabolomics Biomarker Quantitation LC-MS/MS

Choose Indole-d7 (CAS 73509-20-3) for unmatched LC-MS/MS quantitation accuracy. Its perdeuterated structure delivers a definitive +7 Da mass shift, eliminating isotopic overlap and cross-talk that compromise indole-d5/d6 analogs. With 98 atom% D enrichment across all seven carbon-bound positions, H/D back-exchange is minimized—critical for robust method validation in complex biological matrices (serum, feces, tissue). The gold-standard internal standard for indole biomarker analysis in colitis and metabolic disease models. Ensure batch-to-batch reproducibility for regulated bioanalysis.

Molecular Formula C8H7N
Molecular Weight 124.19 g/mol
CAS No. 73509-20-3
Cat. No. B3044205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-d7
CAS73509-20-3
Molecular FormulaC8H7N
Molecular Weight124.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2
InChIInChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D/hD
InChIKeySIKJAQJRHWYJAI-HOSXNMPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-d7 (CAS 73509-20-3): Fully Deuterated Isotopologue for Quantitative LC-MS/MS Analysis and Metabolic Tracing


Indole-d7 is a perdeuterated isotopologue of the endogenous heterocyclic metabolite indole [1]. With all seven carbon-bound hydrogens substituted by deuterium, it provides a nominal mass shift of +7 Da relative to the native analyte (m/z 124 vs. 117) . This high degree of isotopic labeling makes it an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its physical properties, such as a melting point of 51-54 °C, are similar to those of unlabeled indole, ensuring comparable behavior during sample preparation and analysis .

Indole-d7: Why Deuterium Label Count and Position Are Critical for Avoiding Analytical Interference and Quantitation Bias


Generic substitution of one deuterated indole standard for another is inadvisable due to significant differences in analytical performance that stem from the number and position of deuterium labels. Compounds with fewer deuteriums, such as indole-d5 or indole-d6, can suffer from isotopic overlap with the natural abundance M+5 or M+6 isotopologues of the native analyte, leading to quantitation inaccuracy [1]. Furthermore, the specific ring positions of deuterium labels affect the rate of undesirable hydrogen-deuterium (H/D) back-exchange during sample preparation and ionization, a phenomenon known to be particularly pronounced for indoles [2]. The perdeuterated nature of Indole-d7 minimizes positional exchange and maximizes mass separation, which is essential for robust method validation as required in bioanalysis [3].

Quantitative Evidence for Indole-d7: Comparative Performance Data for Scientific Procurement Decisions


Quantitation of Endogenous Indole in Mouse Tissues via LC-MS/MS Using Indole-d7 Internal Standard

Indole-d7 is validated as an internal standard in a published LC-MS/MS method for quantifying endogenous indole across a wide concentration range in complex biological matrices. This method uses the MRM transition 124.15 > 96.1 m/z for Indole-d7, which is well-separated from the 118.1 > 91.1 m/z transition of the native analyte [1].

Metabolomics Biomarker Quantitation LC-MS/MS

Minimization of Isotopic Overlap with Endogenous Analyte M+7 Peak

The use of a +7 Da internal standard (Indole-d7) is recommended to minimize signal contribution from the natural abundance of 13C and other isotopes of the native analyte [1]. This is a significant advantage over lower mass shift internal standards, such as indole-d5, where the internal standard signal can overlap with the natural abundance M+5 peak of the analyte, leading to quantitation bias [2].

Mass Spectrometry Isotope Dilution Method Validation

Comparative H/D Back-Exchange Rates Under APCI Conditions

Indole-d7 is a perdeuterated compound, yet its stability in LC-MS systems is not absolute. A study showed that fully deuterated indoles can undergo substantial H/D back-exchange during APCI, with the degree of exchange dependent on mobile phase and source temperature [1]. This effect is less pronounced in ESI, but the risk of exchange is a key differentiator. The use of a perdeuterated standard like Indole-d7, combined with method optimization, can mitigate the risk of generating a partially exchanged IS that co-elutes with the analyte.

APCI-MS Isotope Exchange Method Robustness

Vendor Specification: Isotopic Enrichment and Chemical Purity

The analytical value of Indole-d7 is directly tied to its isotopic enrichment. Leading vendors specify an isotopic purity of 98 atom % D and a chemical purity (CP) of 98% . This high level of enrichment ensures a minimal background signal from unlabeled or partially labeled impurities.

Quality Control Procurement Specification Certificate of Analysis

Structural Confirmation for Metabolite Identification

Indole-d7 serves as a tool for confirming the structure of indole metabolites through MS/MS fragmentation pattern analysis. The +7 Da mass shift of the precursor ion and the corresponding shifts in product ions provide definitive proof that a fragment originates from the indole core, distinguishing it from isobaric interferences [1].

Metabolite ID MS/MS Fragmentation Stable Isotope Labeling

Indole-d7: Optimal Scientific and Industrial Applications Based on Quantitative Evidence


Accurate Quantitation of Gut Microbiota-Derived Indole in Preclinical Disease Models

Indole-d7 is the preferred internal standard for quantifying the bacterial metabolite indole in complex biological matrices such as serum, tissue homogenates, and fecal samples [1]. Its use enables a linear response across a 1-500 ng/mL concentration range, allowing for precise measurement of both baseline and disease-associated changes in indole levels in models of colitis and metabolic disease [1]. This application directly leverages the quantitative LC-MS/MS evidence for reliable biomarker analysis.

Method Development and Validation for Regulatory Bioanalysis

In pharmaceutical R&D and CRO laboratories, Indole-d7 is the optimal choice for developing robust LC-MS/MS methods that meet stringent regulatory guidelines for bioanalytical method validation [1]. Its +7 Da mass shift minimizes isotopic cross-talk, a common source of assay failure, and its high isotopic purity (>98 atom % D) ensures batch-to-batch reproducibility, which is a key audit point . The documented potential for H/D back-exchange under APCI also makes it a valuable tool for rigorously challenging and optimizing method robustness parameters [2].

Metabolic Flux and Pathway Tracing in Microbial and Mammalian Systems

Indole-d7 can be used as a tracer to investigate the metabolic fate of indole. By adding the deuterated compound to a biological system and monitoring for the appearance of deuterated downstream products via LC-MS, researchers can map biosynthetic and catabolic pathways [1]. The distinct +7 Da isotopic signature of the parent and specific product ion shifts (e.g., +5 Da for a key fragment) provide definitive evidence for pathway connectivity, distinguishing true metabolites from isobaric noise .

Quality Control and Impurity Profiling for Indole-Containing Pharmaceuticals

As a stable, perdeuterated standard, Indole-d7 is an ideal reference material for the quality control of indole-based active pharmaceutical ingredients (APIs). It can be used in spike-and-recovery experiments to accurately quantify trace levels of the unlabeled indole impurity or related degradation products, leveraging its identical chemical behavior and distinct mass for precise and selective detection [1]. This is a critical application in pharmaceutical manufacturing to ensure drug purity and safety.

Technical Documentation Hub

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